molecular formula C6H10N4 B1331432 6-Ethylpyrimidine-2,4-diamine CAS No. 514854-12-7

6-Ethylpyrimidine-2,4-diamine

Cat. No. B1331432
M. Wt: 138.17 g/mol
InChI Key: FVSSMWRJBRKTOY-UHFFFAOYSA-N
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Description

6-Ethylpyrimidine-2,4-diamine is a chemical compound that has been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway, which is critical for DNA synthesis and repair. This makes it a target for antifolate drugs that can treat diseases caused by rapidly dividing cells, such as cancer and infections by certain pathogens like Pneumocystis carinii and Toxoplasma gondii .

Synthesis Analysis

The synthesis of 6-ethylpyrimidine-2,4-diamine derivatives involves the reaction of chloro- or fluoro-nitrophenyl-ethylpyrimidine with various substituted benzylamine or N-methylbenzylamine derivatives. Additionally, some compounds are synthesized from ethylpyrimidine and the corresponding amine via isobutyl mixed anhydride coupling . Another approach to synthesizing pyrimidine derivatives starts with propionitrile, which is reacted with hydrogen chloride and free ammonia, followed by cyclization with propionamide hydrochloride .

Molecular Structure Analysis

The molecular structure of 6-ethylpyrimidine-2,4-diamine derivatives is characterized by the presence of a pyrimidine ring substituted at the 6-position with an ethyl group and at the 2,4-positions with amino groups. The presence of additional substituents on the aryl ring, such as benzylamino or N-alkylbenzylamino groups, significantly affects the inhibitory activity against DHFR . The crystal structure of related compounds has been determined to facilitate molecular modeling studies .

Chemical Reactions Analysis

The chemical behavior of 6-ethylpyrimidine-2,4-diamine derivatives includes their ability to inhibit DHFR by binding to the enzyme's active site. The introduction of various substituents on the aryl ring can enhance binding and inhibitory activity. The presence of a nitro group in the 3-position of the phenyl ring is particularly effective for maximal enzyme inhibition . Additionally, the reactivity of pyrimidine derivatives with Meerwein reagent to form isomeric reaction products has been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-ethylpyrimidine-2,4-diamine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in solubility, melting points, and biological activity. The compounds exhibit potent inhibitory activity against T. gondii and rat liver DHFR, with IC50 values in the low micromolar to nanomolar range . The crystal structures of related compounds provide insight into their conformation and potential interactions with biological targets .

Scientific Research Applications

Antimalarial Activity

6-Ethylpyrimidine-2,4-diamine derivatives, such as pyrimethamine, have been studied for their antimalarial properties. Derivatives of pyrimethamine showed activity against Plasmodium berghei in mice, with some analogs having therapeutic ratios potentially better than pyrimethamine itself. This highlights the compound's relevance in the development of new antimalarial drugs (Ress et al., 1976).

Antiviral Properties

Studies have shown that certain 6-Ethylpyrimidine-2,4-diamine derivatives can inhibit retrovirus replication in cell culture. For instance, specific derivatives demonstrated inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, making them potential candidates for antiviral drug development (Hocková et al., 2003).

Insights into Binding Mechanism and Enhancement of Enzyme Activity

Research into the structural features of pyrimethamine and its derivatives has provided insights into their inhibitory activity and chaperoning efficacy. These findings are crucial for understanding how modifications at various positions affect the compound's biological activity, which can inform the design of more effective pharmaceuticals (Tropak et al., 2015).

Inhibition of Dihydrofolate Reductase in Pathogens

6-Ethylpyrimidine-2,4-diamine derivatives have been shown to be effective inhibitors of dihydrofolate reductase in pathogens like Pneumocystis carinii and Toxoplasma gondii. This inhibition is crucial for antifungal and antiparasitic therapy, suggesting potential applications in treating infections caused by these pathogens (Robson et al., 1997).

Applications in Medicinal Chemistry

6-Ethylpyrimidine-2,4-diamine and its derivatives have been used in the synthesis of various bioactive compounds. These substances have shown significant antiproliferative activity against different cell lines, indicating their potential in the development of new anticancer drugs (Otmar et al., 2004).

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided and formation of dust and aerosols should be prevented . If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used .

Future Directions

While specific future directions for the study of 6-Ethylpyrimidine-2,4-diamine are not mentioned in the literature, research into similar compounds often focuses on understanding their biological activity, developing more efficient synthesis methods, and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

6-ethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-4-3-5(7)10-6(8)9-4/h3H,2H2,1H3,(H4,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSSMWRJBRKTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355718
Record name 6-ethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethylpyrimidine-2,4-diamine

CAS RN

514854-12-7
Record name 6-ethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
S Ferrari, F Morandi, D Motiejunas… - Journal of medicinal …, 2011 - ACS Publications
Folate analogue inhibitors of Leishmania major pteridine reductase (PTR1) are potential antiparasitic drug candidates for combined therapy with dihydrofolate reductase (DHFR) …
Number of citations: 82 pubs.acs.org
MB Tropak, J Zhang, S Yonekawa… - Journal of medicinal …, 2015 - ACS Publications
In order to identify structural features of pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) that contribute to its inhibitory activity (IC 50 value) and chaperoning efficacy …
Number of citations: 11 pubs.acs.org
JR Harris, PG Baker, JW Munday - Analyst, 1977 - pubs.rsc.org
Pyrimethamine [5-~-chlorophenyl-6-ethylpyrimidine-2, 4-diamine] is used in rabbit and poultry feeds at levels of 5-7.5 mg kgl for the prevention of coccidiosis. It is normally used in the …
Number of citations: 9 pubs.rsc.org
M Tutughamiarso, M Bolte - Acta Crystallographica Section C …, 2011 - scripts.iucr.org
Due to its donor–acceptor–donor site, the antimalarial drug pyrimethamine [systematic name: 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine] is a potential component of a …
Number of citations: 10 scripts.iucr.org
O Vorasin, T Phumjan, S Saepua, D Iwaniuk… - …, 2023 - thieme-connect.com
3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}phenyl)propanoic acid, known as P218, has demonstrated great potency and safety in preclinical and human studies. However, …
Number of citations: 0 www.thieme-connect.com
DP Homem, R Flores, P Tosqui… - Molecular …, 2013 - pubs.rsc.org
The aim of this work was to solve the structure of the enzyme dihydrofolate reductase from Toxoplasma gondii (TgondiiDHFR) as a target for drug discovery on account of recent reports …
Number of citations: 14 pubs.rsc.org
JOS Giacoppo, DT Mancini, AP Guimaraes… - European Journal of …, 2015 - Elsevier
In the present work, we applied docking and molecular dynamics techniques to study 11 compounds inside the enzymes dihydrofolate reductase (DHFR) from the biological warfare …
Number of citations: 6 www.sciencedirect.com
MHRI El-Hamamsy, AW Smith, AS Thompson… - Bioorganic & medicinal …, 2007 - Elsevier
Tuberculosis is an increasing threat, owing to the spread of AIDS and to the development of resistance of the causative organism, Mycobacterium tuberculosis, to the currently available …
Number of citations: 73 www.sciencedirect.com
P Richards, BA Vishwanath - RGUHS Journal of …, 2022 - rjps.journalgrid.com
Background: Sulfadiazine and Pyrimethamine is a combination drug of choice to treat malaria, and used in those living in or will be travelling to an area where there is chance of getting …
Number of citations: 0 rjps.journalgrid.com
N Tomar, SK Shukla - 2017 - indianjournals.com
The cases of toxicity induced by drugs have risen tremendously in the past few decades. This pernicious effect is attributed to over dosage and drug reaction. Biological Samples in a …
Number of citations: 2 www.indianjournals.com

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